molecular formula C17H14Cl2N4OS B3037272 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-11-5

3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No.: B3037272
CAS No.: 477853-11-5
M. Wt: 393.3 g/mol
InChI Key: CKBMQIYVPHQTPF-UHFFFAOYSA-N
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Description

3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing novel compounds containing the 1,2,4-triazole ring, such as those involving 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, and characterizing them using techniques like IR, NMR, and X-ray diffraction. For instance, Mobinikhaledi et al. (2010) detailed the synthesis of Schiff bases containing this ring and their characterization (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Potential Medicinal Applications

  • Some studies have investigated the anti-inflammatory properties of derivatives of 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide, showcasing their potential as medicinal compounds. Sachdeva et al. (2013) conducted a study on the synthesis and anti-inflammatory activity of these Schiff bases (Sachdeva, Dwivedi, Arya, Khaturia, & Saroj, 2013).

Corrosion Inhibition

  • The use of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel in acidic solutions has been explored. Orhan et al. (2012) reported on its efficacy and the mechanisms of protection it provides to steel surfaces (Orhan, Ercan, Koparir, & Soylemez, 2012).

Antioxidant Properties

  • The antioxidant and antiradical activities of certain 1,2,4-triazole derivatives have also been a subject of interest. Bekircan et al. (2008) synthesized and evaluated the antioxidant properties of various 1,2,4-triazole derivatives (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-2-7-23-15(20-21-17(23)25)12-4-3-8-22(16(12)24)10-11-5-6-13(18)14(19)9-11/h2-6,8-9H,1,7,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBMQIYVPHQTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Reactant of Route 2
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Reactant of Route 3
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Reactant of Route 5
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Reactant of Route 6
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone

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